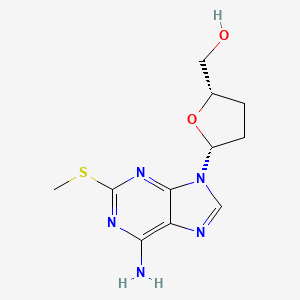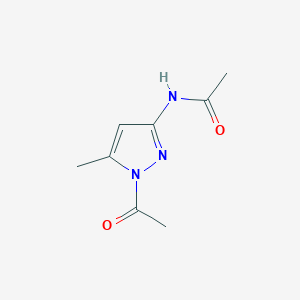
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an acetyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an acetamide group attached to the nitrogen atom at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 1-acetyl-5-methyl-1H-pyrazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
科学的研究の応用
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
N-(1-Acetyl-3-methyl-1H-pyrazol-5-yl)acetamide: Differing in the position of the methyl and acetyl groups.
N-(1-Acetyl-5-phenyl-1H-pyrazol-3-yl)acetamide: Contains a phenyl group instead of a methyl group.
Uniqueness
N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and acetamide groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile .
特性
CAS番号 |
667423-35-0 |
|---|---|
分子式 |
C8H11N3O2 |
分子量 |
181.19 g/mol |
IUPAC名 |
N-(1-acetyl-5-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-8(9-6(2)12)10-11(5)7(3)13/h4H,1-3H3,(H,9,10,12) |
InChIキー |
KPKYIXVLHOWVHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


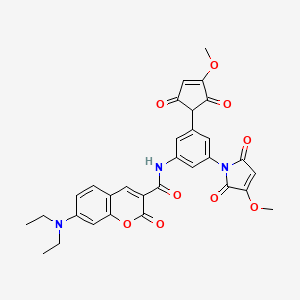
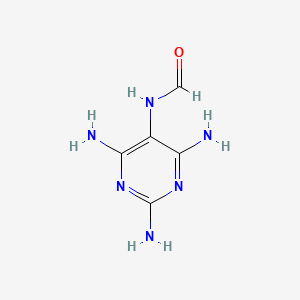
![2-[(4-Tert-butylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B12916241.png)
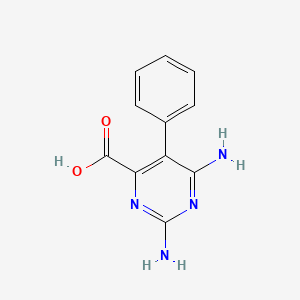
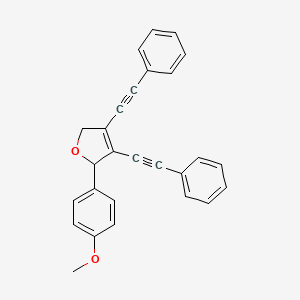
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
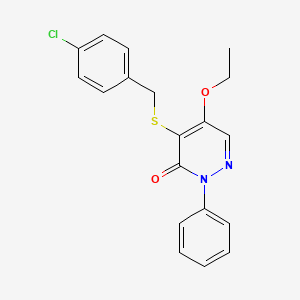
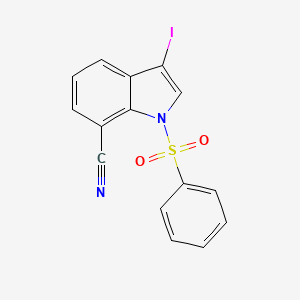
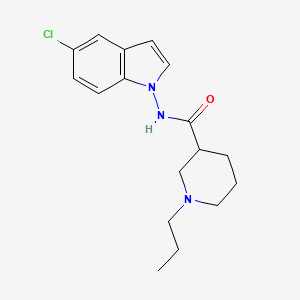
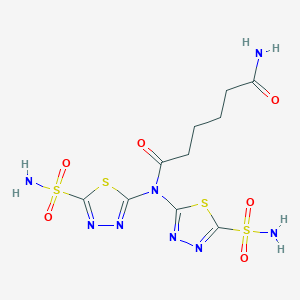
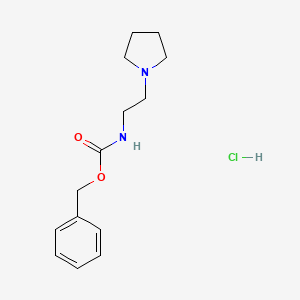
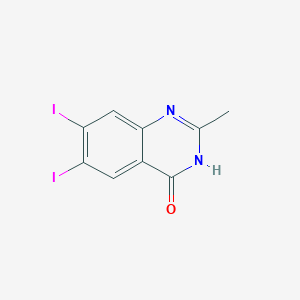
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
